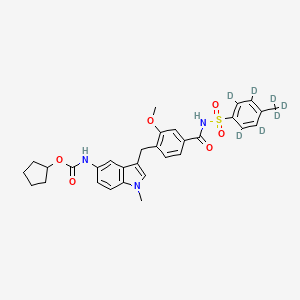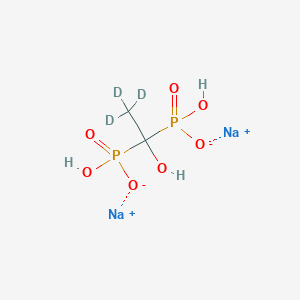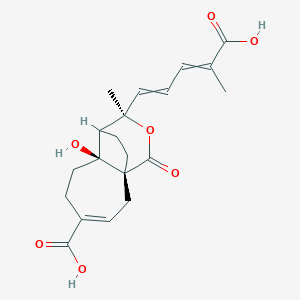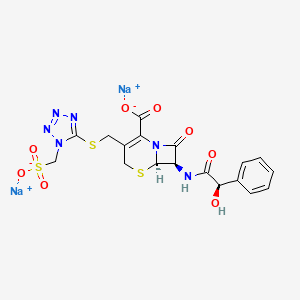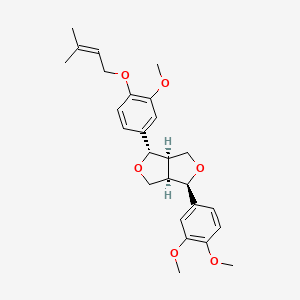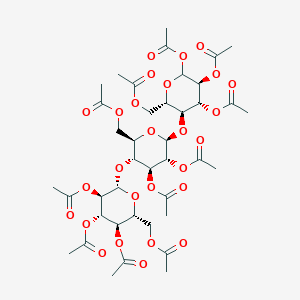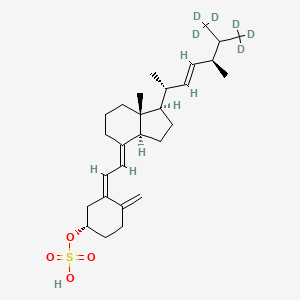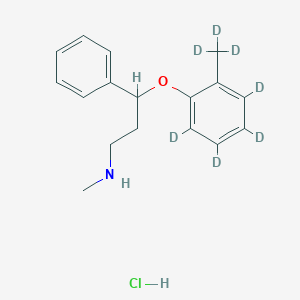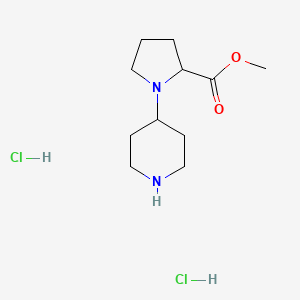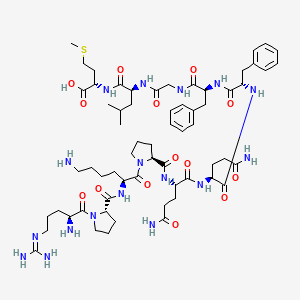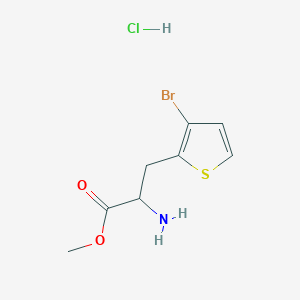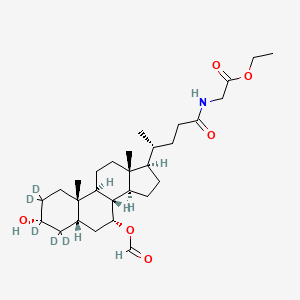
7-Formyloxy Glycochenodeoxycholic Acid-d5 Ethyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Formyloxy Glycochenodeoxycholic Acid Ethyl Ester-d5 is a deuterated derivative of a bile acid ester. This compound is primarily used in biochemical research, particularly in the study of bile acid metabolism and its role in various physiological processes. The deuterium labeling (d5) helps in tracing and studying the metabolic pathways without altering the compound’s chemical properties significantly.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Formyloxy Glycochenodeoxycholic Acid Ethyl Ester-d5 typically involves the esterification of glycochenodeoxycholic acid with ethanol in the presence of a formylating agent. The deuterium atoms are introduced during the synthesis to replace specific hydrogen atoms, which can be achieved using deuterated reagents.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Esterification: Reacting glycochenodeoxycholic acid with ethanol in the presence of a catalyst.
Formylation: Introducing the formyl group using a formylating agent.
Deuteration: Incorporating deuterium atoms using deuterated reagents.
Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can occur, especially at the formyl group, converting it to a hydroxyl group.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives with additional ketone or carboxyl groups.
Reduction: Reduced derivatives with hydroxyl groups replacing formyl groups.
Substitution: Substituted esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
7-Formyloxy Glycochenodeoxycholic Acid Ethyl Ester-d5 is widely used in scientific research due to its unique properties:
Chemistry: Used as a tracer in metabolic studies to understand bile acid pathways.
Biology: Helps in studying the role of bile acids in cellular processes and their interaction with receptors.
Medicine: Investigated for its potential therapeutic effects in liver diseases and metabolic disorders.
Industry: Utilized in the development of diagnostic tools and assays for bile acid-related studies.
Mécanisme D'action
The compound exerts its effects primarily through its interaction with bile acid receptors and transporters. The deuterium labeling allows for precise tracking of its metabolic fate. It binds to specific receptors, influencing various signaling pathways involved in metabolism, inflammation, and cellular homeostasis.
Comparaison Avec Des Composés Similaires
Glycochenodeoxycholic Acid Ethyl Ester: Non-deuterated version with similar biochemical properties.
Taurochenodeoxycholic Acid: Another bile acid with a taurine conjugate instead of glycine.
Chenodeoxycholic Acid: The parent compound without esterification or formylation.
Uniqueness: 7-Formyloxy Glycochenodeoxycholic Acid Ethyl Ester-d5 is unique due to its deuterium labeling, which provides an advantage in metabolic studies by allowing precise tracking without altering the compound’s natural behavior. This makes it a valuable tool in research compared to its non-deuterated counterparts.
Propriétés
Formule moléculaire |
C29H47NO6 |
|---|---|
Poids moléculaire |
510.7 g/mol |
Nom IUPAC |
ethyl 2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-7-formyloxy-3-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate |
InChI |
InChI=1S/C29H47NO6/c1-5-35-26(34)16-30-25(33)9-6-18(2)21-7-8-22-27-23(11-13-29(21,22)4)28(3)12-10-20(32)14-19(28)15-24(27)36-17-31/h17-24,27,32H,5-16H2,1-4H3,(H,30,33)/t18-,19+,20-,21-,22+,23+,24-,27+,28+,29-/m1/s1/i10D2,14D2,20D |
Clé InChI |
CMQUKLSCYKPOHJ-CTRGCBBGSA-N |
SMILES isomérique |
[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C1([2H])[2H])OC=O)CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)OCC)C)C)([2H])[2H])O |
SMILES canonique |
CCOC(=O)CNC(=O)CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)OC=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


